molecular formula C27H33O4P B12678633 Tris(4-ethyl-o-tolyl) phosphate CAS No. 84642-71-7

Tris(4-ethyl-o-tolyl) phosphate

Cat. No.: B12678633
CAS No.: 84642-71-7
M. Wt: 452.5 g/mol
InChI Key: YDQQYNDAEWDGSA-UHFFFAOYSA-N
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Description

Tris(4-ethyl-o-tolyl) phosphate is an organophosphorus compound with the molecular formula C27H33O4P. It is a white, crystalline solid that is insoluble in water but soluble in organic solvents. This compound is primarily used as a flame retardant and plasticizer in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(4-ethyl-o-tolyl) phosphate can be synthesized through the phosphorylation of 4-ethyl-o-tolyl alcohol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves the reaction of 4-ethyl-o-tolyl alcohol with phosphorus oxychloride in large reactors. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products. The final product is obtained through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

Tris(4-ethyl-o-tolyl) phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tris(4-ethyl-o-tolyl) phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which tris(4-ethyl-o-tolyl) phosphate exerts its effects involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Tris(2-chloroethyl) phosphate
  • Tris(2-butoxyethyl) phosphate
  • Triphenyl phosphate

Uniqueness

Tris(4-ethyl-o-tolyl) phosphate is unique due to its specific structural features, such as the presence of ethyl and methyl groups on the aromatic rings. These substituents influence its physical and chemical properties, making it particularly effective as a flame retardant and plasticizer compared to other similar compounds .

Properties

CAS No.

84642-71-7

Molecular Formula

C27H33O4P

Molecular Weight

452.5 g/mol

IUPAC Name

tris(4-ethyl-2-methylphenyl) phosphate

InChI

InChI=1S/C27H33O4P/c1-7-22-10-13-25(19(4)16-22)29-32(28,30-26-14-11-23(8-2)17-20(26)5)31-27-15-12-24(9-3)18-21(27)6/h10-18H,7-9H2,1-6H3

InChI Key

YDQQYNDAEWDGSA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OP(=O)(OC2=C(C=C(C=C2)CC)C)OC3=C(C=C(C=C3)CC)C)C

Origin of Product

United States

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